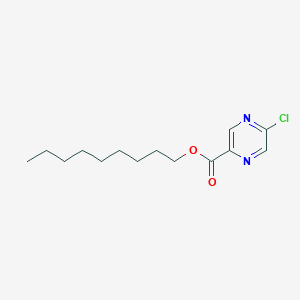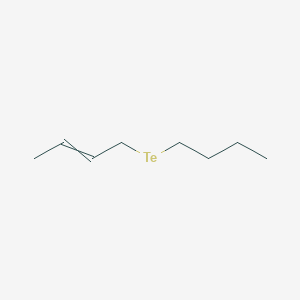
1-(Butyltellanyl)but-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butyltellanyl)but-2-ene is an organotellurium compound characterized by the presence of a tellurium atom bonded to a butyl group and a but-2-ene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Butyltellanyl)but-2-ene can be synthesized through the reaction of butyl telluride with but-2-ene under specific conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the tellurium-carbon bond. One common method involves the use of a palladium catalyst in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation.
Industrial Production Methods: While the industrial production of this compound is not extensively documented, it is likely that similar methods to those used in laboratory synthesis are employed. This would involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Butyltellanyl)but-2-ene undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium oxides.
Reduction: The compound can be reduced to form tellurium hydrides.
Substitution: The butyl group or the but-2-ene moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents or organometallic reagents.
Major Products Formed:
Oxidation: Tellurium dioxide and other tellurium oxides.
Reduction: Tellurium hydrides and butyl telluride.
Substitution: Various substituted but-2-ene derivatives.
Aplicaciones Científicas De Investigación
1-(Butyltellanyl)but-2-ene has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as tellurium-based semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(Butyltellanyl)but-2-ene involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with other elements, facilitating the formation of new compounds. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it occurs.
Comparación Con Compuestos Similares
But-2-ene: A simple alkene with a double bond between the second and third carbon atoms.
Butyl telluride: An organotellurium compound with a tellurium atom bonded to a butyl group.
Tellurium dioxide: An oxidized form of tellurium.
Uniqueness: 1-(Butyltellanyl)but-2-ene is unique due to the presence of both a tellurium atom and a but-2-ene moiety This combination imparts distinct chemical properties, such as increased reactivity and the ability to undergo a wide range of chemical reactions
Propiedades
Número CAS |
141819-10-5 |
|---|---|
Fórmula molecular |
C8H16Te |
Peso molecular |
239.8 g/mol |
Nombre IUPAC |
1-but-2-enyltellanylbutane |
InChI |
InChI=1S/C8H16Te/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-8H2,1-2H3 |
Clave InChI |
PKFFARLPVNVBCE-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Te]CC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



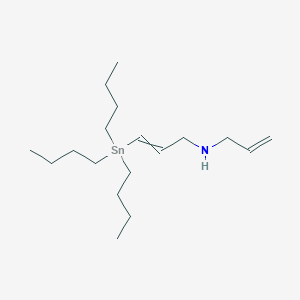
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)

![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)
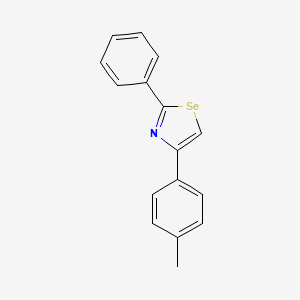

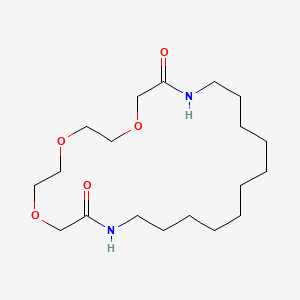
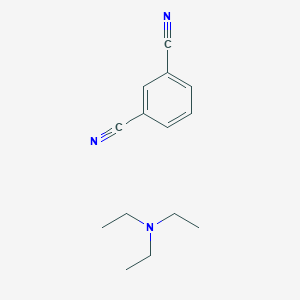
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)

